Chromatographic Retention Time Shift: Clobazam-d5 vs. Unlabeled Clobazam
Clobazam-d5 elutes measurably earlier than unlabeled clobazam under identical reversed-phase HPLC conditions. This deuterium-induced retention shift is a known phenomenon arising from the shorter C–D bond length and altered lipophilicity, and must be accounted for in method development [1]. The magnitude of this shift is small enough (2.4%) to preserve near-co-elution for matrix effect compensation, yet distinguishable enough to avoid complete isotopic peak overlap in high-resolution chromatography [1].
| Evidence Dimension | HPLC retention time (tR) |
|---|---|
| Target Compound Data | tR = 6.17 min (Clobazam-d5) |
| Comparator Or Baseline | tR = 6.32 min (authentic clobazam standard) |
| Quantified Difference | Δ = −0.15 min (−2.4% shorter retention for the deuterated species) |
| Conditions | HPLC analysis; conditions as described in Borel & Abbott (1990). The HPLC system used a reversed-phase column; specific mobile phase and column details are in the original publication. |
Why This Matters
The −0.15 min retention shift provides direct experimental evidence that five deuterium atoms on the phenyl ring produce a measurable but modest chromatographic isotope effect—sufficient for the analyst to verify co-elution adequacy and anticipate any peak integration adjustments relative to a ¹³C₆-labeled alternative that would co-elute identically.
- [1] Borel AG, Abbott FS. The synthesis of 7-chloro-5-pentadeuteriophenyl-1-methyl-1H-1,5-benzodiazepine-2,4(3H,5H)dione ([²H₅]clobazam). J Label Compd Radiopharm. 1990;28(7):771-783. doi:10.1002/jlcr.2580280706 View Source
